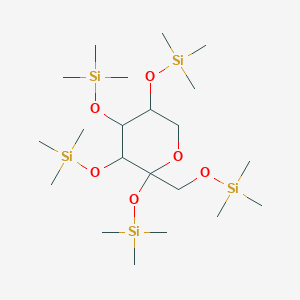

A-Fructopyranose, TMS

Description

General Context of Silyl (B83357) Ethers as Protecting Groups in Organic Synthesis

Silyl ethers are a class of chemical compounds characterized by a silicon atom covalently bonded to an alkoxy group. numberanalytics.com Their general structure is R¹R²R³Si−O−R⁴, where R¹, R², and R³ are alkyl or aryl groups, and R⁴ is the organic moiety derived from an alcohol. wikipedia.org The utility of silyl ethers as protecting groups for alcohols stems from their ease of installation and removal under mild and selective conditions. numberanalytics.comwikipedia.org Common silyl ethers used in organic synthesis include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS/TBDMS), tert-butyldiphenylsilyl (TBDPS), and triisopropylsilyl (TIPS). wikipedia.orgnih.gov

The choice of a specific silyl ether allows for a wide spectrum of selectivity in protecting group chemistry. wikipedia.org This selectivity is primarily governed by the steric bulk of the substituents on the silicon atom. For instance, the relative resistance to acidic hydrolysis increases significantly from TMS to the bulkier TIPS and TBDPS groups. wikipedia.org This differential stability enables chemists to selectively deprotect one silyl ether in the presence of another, a crucial strategy in the multi-step synthesis of complex molecules. wikipedia.org The removal of silyl ethers is typically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. wikipedia.orglibretexts.org

In carbohydrate chemistry, which deals with molecules often possessing multiple hydroxyl groups of similar reactivity, silyl ethers are particularly valuable. numberanalytics.comacs.org They allow for the selective protection of specific hydroxyl groups, facilitating the synthesis of complex carbohydrates and oligosaccharides. numberanalytics.comnumberanalytics.com

Significance of Fructopyranose Isomers in Advanced Carbohydrate Research

Fructose (B13574), a simple sugar or monosaccharide, exists in solution as an equilibrium mixture of several isomers, including the six-membered ring structures known as fructopyranoses (α and β anomers) and the five-membered ring structures called fructofuranoses. researchgate.net In aqueous solution, the predominant form is β-D-fructopyranose. researchgate.netiupac.org While often studied collectively, the individual isomers of fructose play distinct roles in biological processes and are subjects of advanced carbohydrate research.

The different isomers of fructose are recognized and transported by various glucose transporters (GLUTs) with differing specificities. nih.gov For example, research has shown that while fructofuranose is preferentially taken up by GLUT5, β-D-fructopyranose can be transported by GLUT2. nih.gov The α-D-fructopyranose isomer's uptake appears to be independent of both GLUT5 and GLUT2. nih.gov This differential recognition has significant implications for understanding fructose metabolism and its physiological effects.

Rationale for Strategic Trimethylsilylation of Fructopyranoses in Academic Studies

The strategic trimethylsilylation of fructopyranoses, which involves the conversion of their hydroxyl groups to trimethylsilyl ethers, is a key technique in academic research for several reasons. One of the primary motivations is to enhance the volatility of these otherwise non-volatile sugar molecules. wikipedia.org This derivatization is a critical prerequisite for their analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). researchgate.nettcichemicals.com

GC-MS is a powerful analytical technique that separates compounds based on their volatility and then provides detailed structural information through mass spectrometry. researchgate.net By converting the polar hydroxyl groups of fructopyranose into nonpolar, thermally stable trimethylsilyl ethers, the resulting A-Fructopyranose, TMS derivative becomes amenable to GC analysis. wikipedia.orgtcichemicals.com This allows for the separation and quantification of different fructose isomers within a mixture, which is often challenging with other analytical methods. researchgate.netchromforum.org

Moreover, the trimethylsilylation process can "trap" the equilibrium mixture of fructose isomers, allowing for the study of their distribution under specific conditions. iupac.org The resulting TMS derivatives of the different isomers can be separated by GC, providing a snapshot of the tautomeric and anomeric equilibrium. iupac.org This is invaluable for studying the kinetics of mutarotation and the factors that influence the isomeric composition of fructose in solution. iupac.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H52O6Si5 |

|---|---|

Molecular Weight |

541.1 g/mol |

IUPAC Name |

trimethyl-[[2,3,4,5-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane |

InChI |

InChI=1S/C21H52O6Si5/c1-28(2,3)23-17-21(27-32(13,14)15)20(26-31(10,11)12)19(25-30(7,8)9)18(16-22-21)24-29(4,5)6/h18-20H,16-17H2,1-15H3 |

InChI Key |

PJXWXHJDJODISP-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OCC1(C(C(C(CO1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for A Fructopyranose, Tms and Its Analogs

General Strategies for O-Trimethylsilylation of Fructopyranoses

O-trimethylsilylation is a fundamental reaction for the protection of hydroxyl groups in fructopyranoses. The approach can be tailored to achieve either complete protection (per-O-trimethylsilylation) or selective protection of specific hydroxyl groups.

Per-O-trimethylsilylation involves the conversion of all hydroxyl groups in a fructopyranose molecule to their corresponding trimethylsilyl (B98337) ethers. This exhaustive derivatization renders the carbohydrate soluble in non-polar solvents and provides a fully protected intermediate for further transformations. beilstein-journals.org A common and effective method involves the use of hexamethyldisilazane (B44280) (HMDS) in combination with a catalytic amount of a Brønsted acidic ionic liquid or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). acs.orgmdpi.com The reaction with HMDS is often performed at room temperature and can provide the per-silylated product in excellent yields without the need for column chromatography. mdpi.comresearchgate.net

Another widely used reagent system is trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine (B92270) or imidazole (B134444). smolecule.com This method effectively drives the reaction to completion, yielding the pentakis(trimethylsilyl) ether of fructopyranose. nist.gov The formation of trimethylsilyl oximes prior to silylation can also be employed, which reduces the number of possible tautomers for reducing sugars to just the syn and anti isomers, simplifying the product mixture. researchgate.net These per-silylated derivatives are valuable precursors in one-pot strategies for the orthogonal protection of carbohydrates. beilstein-journals.org

Table 1: Reagents for Per-O-Trimethylsilylation of Fructopyranoses

| Reagent System | Catalyst/Base | Typical Conditions | Reference(s) |

|---|---|---|---|

| Hexamethyldisilazane (HMDS) | TMSOTf or Acidic Ionic Liquid | Room temperature, 30 min - 3 h | acs.orgmdpi.comresearchgate.net |

| Trimethylsilyl chloride (TMSCl) | Pyridine or Imidazole | Room temperature | smolecule.com |

| Hydroxylamine hydrochloride, then HMDS/TFA | Pyridine | 75°C then 45°C | nih.gov |

The selective functionalization of one or more hydroxyl groups in the presence of others is a significant challenge in carbohydrate chemistry. rsc.org Regioselective silylation allows for the temporary protection of specific hydroxyls, enabling subsequent chemical modifications at the unprotected positions.

The primary hydroxyl groups of fructopyranose are sterically less hindered and generally more reactive than their secondary counterparts. rsc.org This inherent reactivity difference can be exploited to achieve regioselective protection. Bulky silylating agents, such as tert-butyldimethylsilyl (TBDMS) chloride and tert-butyldiphenylsilyl (TBDPS) chloride, are commonly used to selectively protect the primary hydroxyl groups. beilstein-journals.org These reactions are often performed with the silyl (B83357) chloride and a limited excess of pyridine, sometimes accelerated by a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB). beilstein-journals.org This approach allows for the targeted protection of the most accessible hydroxyls, leaving the more hindered secondary hydroxyls available for further reactions. smolecule.comrsc.org

Once a fructopyranose is selectively protected with silyl ethers, the remaining free hydroxyl groups can be targeted for various functionalizations. These partially protected building blocks are fundamental to oligosaccharide synthesis and can act as glycosyl acceptors in coupling reactions. rsc.orgmdpi.com For instance, a selectively silylated fructopyranose can undergo acylation, alkylation, or glycosylation at the unprotected positions. The reactivity of the remaining hydroxyl groups can be modulated by the choice of protecting groups and reaction conditions. beilstein-journals.org

A powerful strategy known as Regioselective Silyl Exchange Technology (ReSET) involves the treatment of a per-O-TMS protected sugar with acetic acid in a mixture of pyridine and acetic anhydride. rsc.org This leads to the regioselective replacement of TMS groups with acetate (B1210297) groups, providing access to a library of partially acetylated/silylated building blocks from a common intermediate. mdpi.com These intermediates, with their distinct patterns of protection, are invaluable for the synthesis of complex carbohydrates and glycoconjugates. mdpi.com

Regioselective Silylation Approaches for Differentiated Functionalization

Synthetic Pathways to Specific A-Fructopyranose, TMS Derivatives and their Analogs

The versatility of TMS-protected fructopyranose allows for the synthesis of a wide array of derivatives and analogs. For example, D-fructose can be converted to 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, which can then be reacted with propargyl bromide to introduce a terminal alkyne. researchgate.net This alkyne-functionalized sugar can subsequently undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate triazole-containing fructose (B13574) derivatives. researchgate.netuobaghdad.edu.iq

In another synthetic route, a D-fructopyranose derivative can be converted into an oxime, which then undergoes further transformations, such as mesylation and intramolecular cyclization, to yield cyclic nitrones. researchgate.net These nitrones are key intermediates in the synthesis of iminosugars like 1-deoxymannojirimycin (B1202084) (DMJ). researchgate.net Furthermore, enzymatic synthesis using inulosucrase can produce novel maltosylfructosides from sucrose, which can be derivatized to their TMS-oximes for analysis. nih.gov The pyrolysis of inulin, a fructose polymer, can yield various di-D-fructose dianhydrides, which can be analyzed as their per-O-trimethylsilylated derivatives by GC-MS. google.com

Table 2: Examples of Synthetic Transformations of Fructopyranose Derivatives

| Starting Material | Key Transformation(s) | Product Type | Reference(s) |

|---|---|---|---|

| D-Fructose | Isopropylidene protection, Propargylation, CuAAC | Triazole-containing fructopyranose | researchgate.netuobaghdad.edu.iq |

| D-Fructopyranose derivative | Oximation, Mesylation, Intramolecular cyclization | Cyclic nitrone for iminosugar synthesis | researchgate.net |

| Sucrose | Enzymatic synthesis (Inulosucrase) | Maltosylfructosides | nih.gov |

| Inulin | Pyrolysis | Di-D-fructose dianhydrides | google.com |

Polymer-Supported Synthetic Methodologies Utilizing TMS-Protected Sugar Intermediates

Polymer-supported synthesis offers significant advantages in terms of purification and automation for the construction of complex oligosaccharides. nih.gov Insoluble polymer supports simplify the removal of excess reagents and byproducts, as these can be washed away while the growing carbohydrate chain remains attached to the solid phase. nih.govrsc.org

TMS-protected sugars can be utilized in these solid-phase strategies. For instance, a sugar can be tethered to a polymer support, and subsequent glycosylation reactions can be carried out. The use of polymer-supported reagents, such as polymer-bound triphenylphosphine, can facilitate various transformations, including the conversion of alcohols to alkyl halides or the dehydration required for forming acetals. rsc.org Chemoenzymatic approaches also leverage polymer supports, where enzymes are used for regioselective acylation of sugars, and the resulting intermediates are then polymerized using chemical methods. google.com While solid-phase synthesis has been widely applied to peptides and oligonucleotides, its application to carbohydrates, including those derived from TMS-protected fructopyranose, is a powerful tool for creating complex glycan structures. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of A Fructopyranose, Tms

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

NMR spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For A-fructopyranose, TMS, NMR provides precise information about the stereochemistry and the spatial arrangement of atoms within the pyranose ring.

High-Resolution ¹H and ¹³C NMR Spectroscopic Investigations

High-resolution ¹H and ¹³C NMR spectra are fundamental for the structural characterization of this compound. The chemical shifts in these spectra are highly sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecule.

In ¹H NMR spectroscopy, the signals are referenced to an internal standard, commonly tetramethylsilane (B1202638) (TMS), which is assigned a chemical shift of 0.00 ppm. nih.govpages.dev The chemical shift of a proton is influenced by factors such as the electronegativity of nearby atoms and anisotropic effects from multiple bonds and aromatic rings. youtube.comuoi.gr For trimethylsilylated carbohydrates, the protons on the pyranose ring and the methyl groups of the TMS ethers give rise to distinct signals.

¹³C NMR spectroscopy offers a much wider range of chemical shifts (typically 0-220 ppm) compared to ¹H NMR, which minimizes signal overlap and allows for the clear resolution of individual carbon atoms. uoi.grlibretexts.org The chemical shift of a carbon atom is affected by its hybridization state, the electronegativity of attached atoms, and steric effects. libretexts.org In this compound, the carbon atoms of the pyranose ring and the methyl carbons of the TMS groups can be unambiguously assigned. The number of peaks in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon environments in the molecule. studymind.co.uk Density functional theory (DFT) calculations can be employed to predict ¹³C chemical shifts, aiding in the assignment of complex spectra and providing insights into the effects of structural modifications, such as glycosidic linkages, on the chemical shifts. mdpi.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for TMS-derivatized Carbohydrates

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |

| ¹H | Pyranose Ring Protons | 3.0 - 5.5 |

| TMS Methyl Protons | 0.0 - 0.3 | |

| ¹³C | Pyranose Ring Carbons | 60 - 100 |

| Anomeric Carbon (C-2) | 95 - 105 | |

| TMS Methyl Carbons | -2 - 2 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms and determining the stereochemistry of complex molecules like this compound. unimo.it

Correlation SpectroscopY (COSY) : This homonuclear experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). nih.gov In the COSY spectrum of this compound, cross-peaks connect protons that are on adjacent carbon atoms, allowing for the tracing of the proton network within the pyranose ring. acs.org

Heteronuclear Multiple-Quantum Coherence (HMQC) : This heteronuclear experiment correlates the chemical shifts of protons with those of directly attached carbons (¹JCH). nih.gov The HMQC spectrum of this compound, provides a direct link between the ¹H and ¹³C assignments, confirming the carbon-proton one-bond connectivities. acs.orgscholaris.ca A related experiment, Heteronuclear Multiple Bond Correlation (HMBC), can be used to identify longer-range couplings (²JCH, ³JCH), which is crucial for establishing linkages between different functional groups. science.gov

Rotating-frame Overhauser Effect SpectroscopY (ROESY) : This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. The intensity of a ROESY cross-peak is inversely proportional to the sixth power of the distance between the protons. This technique is particularly powerful for determining stereochemistry. researchgate.net For this compound, ROESY can be used to establish the relative orientation of substituents on the pyranose ring, for instance, by observing correlations between axial and equatorial protons.

Application of NMR for Detailed Conformational Studies of Pyranose Ring Systems

The conformation of the pyranose ring in this compound, is not static but exists in a dynamic equilibrium of different chair and boat forms. NMR spectroscopy is a primary tool for studying these conformational equilibria. tandfonline.com The magnitude of the three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants from the ¹H NMR spectrum, the preferred conformation of the pyranose ring can be determined. acs.orgacs.org For flexible ring systems, the observed coupling constants are a population-weighted average of the coupling constants for each conformer. tandfonline.com

Mass Spectrometry (MS) for Molecular Identification and Derivatization Profiling

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, MS is crucial for confirming its identity and for profiling the derivatization products.

Gas Chromatography-Mass Spectrometry (GC-MS) of TMS Derivatives

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. gerstelus.com The trimethylsilylation of sugars like fructose (B13574) makes them amenable to GC-MS analysis. researchgate.netchalmers.se In a GC-MS experiment, the derivatized sample is first separated by the gas chromatograph based on the components' boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. avma.org

The electron ionization (EI) mass spectra of TMS-derivatized carbohydrates exhibit characteristic fragmentation patterns that can be used for structural elucidation. acs.orgnih.gov Common fragment ions observed in the mass spectra of TMS-derivatized pyranosides include those at m/z 204 and 217. researchgate.netscirp.org The fragmentation patterns can help to distinguish between different isomers. nih.govresearchgate.net For instance, the absolute configuration of fructose can be determined by GC analysis of its TMS derivative on a chiral column. hebmu.edu.cn

Table 2: Characteristic Mass Fragments in GC-MS of TMS-derivatized Hexoses

| m/z | Proposed Fragment Structure/Origin |

| 73 | [Si(CH₃)₃]⁺ |

| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ |

| 204 | Fragment from pyranose ring cleavage |

| 217 | Fragment from pyranose ring cleavage |

| 361 | Fragment from fragmentation at the glycosidic linkage in disaccharides |

Data compiled from multiple sources. researchgate.netscirp.orgresearchgate.net

Advanced Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like carbohydrates. researchgate.net ESI-MS can be used to analyze underivatized carbohydrates, but it is also a powerful tool for studying derivatized sugars. rsc.org In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, the analyte molecules are released as gas-phase ions. nih.gov

ESI-MS is highly valuable for the direct analysis of carbohydrate-protein interactions and for screening carbohydrate libraries. nih.govnih.gov For this compound, ESI-MS can be used to confirm the molecular weight of the fully derivatized product and to identify any partially derivatized species. The technique can also be coupled with liquid chromatography (LC-MS) for the separation and analysis of complex mixtures of derivatized sugars.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Investigations

Infrared (IR) spectroscopy is an indispensable analytical technique for the identification of functional groups within a molecule. For this compound, the IR spectrum is defined by the vibrational modes of its constituent bonds, primarily carbon-hydrogen (C-H), carbon-oxygen (C-O), silicon-oxygen (Si-O), and silicon-carbon (Si-C). The derivatization of the parent fructose molecule with trimethylsilyl (B98337) (TMS) groups induces significant and characteristic alterations in the IR spectrum. The most prominent of these is the disappearance of the broad absorption band typically observed in the 3500–3200 cm⁻¹ range, which corresponds to the O-H stretching vibrations of the hydroxyl groups in the underivatized fructose. The absence of this band serves as a key indicator of successful silylation.

The spectrum of this compound is dominated by strong absorptions originating from the TMS groups. libretexts.org Intense bands associated with the Si-O-C stretching vibrations are anticipated in the 1100–1000 cm⁻¹ region. Furthermore, characteristic absorptions for the Si-C bonds of the trimethylsilyl groups, particularly the symmetric deformation, are typically found around 1250 cm⁻¹, with other Si-C vibrations appearing in the 840–760 cm⁻¹ range. The C-H stretching vibrations from the methyl groups on the silicon atoms and the fructopyranose ring are expected in the 2960–2850 cm⁻¹ region. spectroscopyonline.com The complex fingerprint region, from approximately 1500 cm⁻¹ to 400 cm⁻¹, contains a multitude of overlapping C-C and C-O stretching and bending vibrations, creating a unique spectral signature for the molecule.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C-H (Alkyl) | 2960-2850 | Stretching |

| Si-CH₃ | ~1250 | Symmetric Deformation (Umbrella) |

| Si-O-C | 1100-1000 | Asymmetric Stretching |

| C-O-C (Ether) | 1150-1070 | Stretching |

| Si-C | 840-760 | Rocking/Stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Carbohydrates like fructose generally lack significant chromophores and are therefore transparent in the near-UV and visible regions of the electromagnetic spectrum (200-800 nm). The introduction of trimethylsilyl groups to form this compound does not add any new chromophoric moieties that would result in significant absorption in this range. As such, this compound is expected to show minimal to no absorbance in a standard UV-Vis spectrum. Any detectable absorption would likely be due to impurities or the solvent used in the analysis. Consequently, UV-Vis spectroscopy is not a primary method for the structural elucidation of this compound.

X-ray Diffraction Studies for Crystalline Solid-State Structural Determination

The experimental procedure involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, generating a unique diffraction pattern composed of spots with varying intensities. By analyzing the positions and intensities of these diffraction spots, a three-dimensional electron density map of the unit cell can be constructed. From this map, the precise positions of the individual atoms are determined, leading to the complete and unambiguous molecular structure.

While a specific crystal structure for this compound is not publicly available, a hypothetical set of crystallographic parameters for a silylated monosaccharide is presented below for illustrative purposes. It is expected that such a compound would crystallize in a common space group for organic molecules, with unit cell dimensions that are consistent with the molecular size.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 14.2 |

| c (Å) | 22.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3396.96 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.058 |

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not currently available in the cited literature.

The determination of the crystal structure of this compound would definitively resolve the conformation of the pyranose ring (e.g., chair or boat) and the stereochemistry at the anomeric carbon, providing foundational insights into its structural chemistry.

Conformational Analysis and Stereochemical Principles of A Fructopyranose, Tms

Elucidation of Pyranose Ring Conformations through Experimental and Theoretical Approaches

The conformational landscape of A-Fructopyranose, TMS, a persilylated derivative of α-D-fructopyranose, is primarily dictated by the inherent puckering of its six-membered pyranose ring. This puckering is a consequence of the sp³ hybridization of the ring atoms, which precludes a planar arrangement. The most stable conformations for pyranose rings are typically the chair forms, designated as ¹C₄ and ⁴C₁, with boat and skew-boat conformations representing higher energy transition states. The specific conformational preferences of this compound are elucidated through a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and theoretical computational methods.

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For pyranose derivatives, the magnitude of the proton-proton coupling constants (³J(H,H)) is particularly informative. These coupling constants are related to the dihedral angle between adjacent protons, as described by the Karplus equation. By analyzing the ³J(H,H) values, the relative orientation of the substituents on the pyranose ring can be determined, and thus the preferred chair conformation can be inferred. In the case of this compound, the bulky trimethylsilyl (B98337) (TMS) groups significantly influence the conformational equilibrium, generally favoring a chair conformation that minimizes steric interactions between these large substituents.

Theoretical approaches, such as density functional theory (DFT) and molecular mechanics calculations, complement experimental methods by providing detailed energetic analyses of different conformations. These computational studies can map the potential energy surface of the molecule, identifying the global minimum energy conformation and the energy barriers between different conformers. For this compound, theoretical calculations would involve systematically rotating the TMS groups and puckering the pyranose ring to identify the most stable three-dimensional arrangement. Such studies on analogous molecules have highlighted the importance of both steric and electronic effects in determining conformational preferences. nih.gov

Table 1: Representative Proton-Proton Coupling Constants (³J(H,H)) for Pyranose Ring Protons and Their Correlation with Dihedral Angles.

| Coupled Protons | Dihedral Angle (°) | Typical ³J(H,H) (Hz) | Implied Relationship |

| H-1ax, H-2ax | ~180 | 8-10 | trans-diaxial |

| H-1eq, H-2ax | ~60 | 1-3 | gauche |

| H-1ax, H-2eq | ~60 | 1-3 | gauche |

| H-1eq, H-2eq | ~60 | 2-4 | gauche |

Note: This table provides generalized values for glucopyranose-type structures, which can be extrapolated to fructopyranose systems to infer ring conformation.

Investigation of the Anomeric Effect in Trimethylsilylated Fructopyranoses

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C-2 in fructopyranose) of a pyranose ring to adopt an axial orientation, despite the expected steric preference for an equatorial position. researchgate.net This effect plays a crucial role in determining the conformational stability and reactivity of this compound.

Theoretical Underpinnings: Hyperconjugation Versus Electrostatic Interactions in Anomeric Stability

The origin of the anomeric effect has been a subject of considerable debate, with two primary theories proposed: hyperconjugation and electrostatic interactions. rsc.orgamazonaws.comnih.govrsc.orgresearchgate.netscripps.eduwikipedia.org

The electrostatic interactions model , on the other hand, attributes the anomeric effect to the minimization of dipole-dipole repulsions. rsc.orgamazonaws.comnih.govwikipedia.org In the equatorial anomer, the dipole of the endocyclic C-O-C moiety and the dipole of the exocyclic C-O-TMS bond are more aligned, resulting in a destabilizing repulsion. In the axial anomer, these dipoles are more opposed, leading to a lower energy and more stable conformation.

Influence of Trimethylsilyl Substitution on Anomeric Equilibria and Tautomeric Distributions

The introduction of bulky and electron-donating trimethylsilyl (TMS) groups at all hydroxyl positions of fructopyranose has a profound impact on its anomeric and tautomeric equilibria. Fructose (B13574) in solution exists as a complex equilibrium of five tautomers: α- and β-fructopyranose, α- and β-fructofuranose, and the open-chain keto form. researchgate.netnih.govresearchgate.netanu.edu.aulibretexts.org The distribution of these tautomers is sensitive to factors such as solvent, temperature, and the nature of substituents.

Trimethylsilylation effectively "locks" the sugar in a specific tautomeric form, preventing mutarotation. The preparation of this compound, which is the α-anomer, implies that under the conditions of silylation, this anomer is either kinetically or thermodynamically favored. The bulky TMS groups can influence the anomeric equilibrium in several ways. Sterically, the large TMS groups may disfavor the equatorial position due to increased 1,3-diaxial interactions, thereby shifting the equilibrium towards the axial anomer. Electronically, the silicon atom is less electronegative than carbon, which can modulate the electronic properties of the anomeric center and influence the magnitude of the anomeric effect.

Furthermore, the silylation of fructose can alter the tautomeric distribution. Gas chromatography studies of trimethylsilylated fructose have identified the presence of multiple tautomeric forms, indicating that the silylation process can trap different isomers. researchgate.net The relative proportions of these silylated tautomers can provide insights into the tautomeric equilibrium of the parent sugar under the derivatization conditions. For instance, studies on the tautomeric equilibrium of D-fructose by gas chromatography of its TMS ethers have shown that the proportion of the pyranose form decreases at higher temperatures. researchgate.net

Table 2: Tautomeric Distribution of D-Fructose in D₂O at 20°C as Determined by ¹H NMR Spectroscopy. nih.gov

| Tautomer | Percentage (%) |

| β-fructopyranose | 68.23 |

| β-fructofuranose | 22.35 |

| α-fructofuranose | 6.24 |

| α-fructopyranose | 2.67 |

| keto form | 0.50 |

Note: This table represents the equilibrium of the parent sugar. The distribution of TMS derivatives may differ depending on the silylation conditions.

Principles of Stereoselective Control in Chemical Reactions Involving this compound

The stereochemical outcome of chemical reactions involving this compound is governed by a combination of steric and electronic factors, with the bulky TMS protecting groups playing a dominant role in directing the approach of incoming reagents. Stereoselective reactions are those in which one stereoisomer is formed in preference to another. mdpi.comsemanticscholar.orgnih.govnih.govthieme-connect.de

In glycosylation reactions, for example, the stereoselectivity at the anomeric center is of paramount importance. The TMS groups, particularly at C-1 and C-3, can create a sterically hindered environment around the anomeric center (C-2). This steric hindrance can block one face of the pyranose ring, forcing the glycosyl acceptor to approach from the less hindered face. For this compound, where the anomeric substituent is axial, the bulky TMS groups on the same side of the ring can direct the incoming nucleophile to the opposite face, potentially leading to the formation of a specific anomer.

The electronic nature of the TMS groups also influences reactivity and stereoselectivity. Silyl (B83357) ethers are generally considered to be electron-donating, which can affect the stability of carbocationic intermediates formed during glycosylation reactions. Furthermore, the presence of silicon can influence the conformation of the transition state. It has been suggested that bulky TMS groups can favor a conformational inversion to a more stable transition state, thereby enhancing reactivity and influencing the stereochemical outcome. beilstein-journals.org

Protecting groups at positions other than the anomeric center can also exert "remote participation," influencing the stereoselectivity of the reaction. mdpi.com In this compound, the silyloxy groups at C-3, C-4, and C-5 can influence the conformation of the pyranose ring and the trajectory of the incoming nucleophile. For instance, a participating group at C-3 could form a transient cyclic intermediate with the anomeric center, leading to the formation of a specific glycosidic linkage.

The choice of reaction conditions, including the solvent, temperature, and nature of the promoter or catalyst, is also critical in controlling stereoselectivity. These factors can influence the position of the anomeric equilibrium, the stability of reaction intermediates, and the energy of the transition states, all of which contribute to the final stereochemical outcome of the reaction.

Table 3: Factors Influencing Stereoselectivity in Reactions of this compound.

| Factor | Principle of Stereocontrol |

| Steric Hindrance | Bulky TMS groups block one face of the pyranose ring, directing the approach of reagents to the less hindered face. |

| Electronic Effects | Electron-donating TMS groups can stabilize or destabilize reaction intermediates and transition states, influencing the reaction pathway. |

| Neighboring Group Participation | Protecting groups on adjacent carbons can form transient cyclic intermediates, leading to the formation of a specific stereoisomer. |

| Conformational Control | TMS groups can influence the conformation of the pyranose ring in the ground state and transition state, favoring a specific reaction pathway. |

| Reaction Conditions | Solvent, temperature, and catalysts can affect the relative rates of competing reaction pathways, thereby influencing the stereochemical outcome. |

Reactivity and Mechanistic Investigations of A Fructopyranose, Tms

Role of Trimethylsilyl (B98337) Groups as Reversible Protecting Groups in Synthetic Sequences

In the complex synthesis of oligosaccharides and other glycoconjugates, protecting groups are essential tools to temporarily block reactive sites like hydroxyl groups. sci-hub.seacademie-sciences.fr The trimethylsilyl (TMS) group is a widely used silyl (B83357) ether protecting group in carbohydrate chemistry due to the ease of its introduction and removal under mild conditions. sci-hub.sestudy.comwikipedia.org By converting the multiple hydroxyl groups of α-D-fructopyranose to their corresponding TMS ethers, the resulting compound, A-Fructopyranose, TMS, becomes chemically inert to a variety of reagents. study.comlibretexts.org This allows chemists to perform reactions on other parts of a molecule without interference from the sugar's hydroxyls.

The TMS group functions as a bulky, temporary replacement for a proton, effectively shielding the oxygen atom. wikipedia.org This reversible masking is a cornerstone of synthetic strategy, enabling multi-step sequences that would otherwise be impossible. study.com Once the desired chemical transformations are complete, the TMS groups can be cleanly removed to regenerate the free hydroxyls. wikipedia.org

The formation of the trimethylsilyl ethers on a carbohydrate like α-D-fructopyranose involves the reaction of its hydroxyl groups with a silylating agent. Common methods include the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine (B92270) or imidazole (B134444), or the more reactive trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). sci-hub.sewikipedia.orgwikipedia.org

The generally accepted mechanism for silylation with a silyl chloride is a nucleophilic substitution at the silicon atom. The reaction proceeds as follows:

A basic catalyst, like imidazole or pyridine, activates the silylating agent.

A hydroxyl group from the fructopyranose molecule acts as a nucleophile, attacking the electrophilic silicon atom of the TMSCl.

This attack forms a pentacoordinate silicon intermediate. libretexts.org

Finally, the chloride ion departs, and the base removes the proton from the original hydroxyl group, resulting in the formation of a stable silyl ether (O-Si bond) and a protonated base. wikipedia.org

The reactivity of the different hydroxyl groups on the fructopyranose ring can vary. Generally, the primary alcohol at the C-6 position is the most reactive due to reduced steric hindrance, followed by the secondary alcohols. academie-sciences.fr The anomeric hydroxyl group has distinct reactivity due to its hemiacetal nature. academie-sciences.fr

While per-silylation protects all hydroxyl groups, the true synthetic utility of this compound, often lies in the ability to selectively remove one or more TMS groups, unmasking specific hydroxyls for further reaction. This process is known as regioselective deprotection. The TMS group is the most labile among common silyl ethers, making its selective removal challenging yet achievable under carefully controlled conditions. ntnu.nogelest.com

The primary TMS ether at the C-6 position of a protected pyranose is typically the most susceptible to cleavage due to its greater steric accessibility. academie-sciences.frnsf.gov Various methods have been developed to achieve this selectivity. Mild acidic or basic conditions, or the use of specific reagents, can preferentially cleave the primary TMS ether while leaving the more sterically hindered secondary ethers intact. For instance, Cui et al. developed a method using ammonium (B1175870) acetate (B1210297) (NH₄OAc) to selectively remove a primary TMS group from per-O-TMS protected carbohydrates. nsf.govnih.gov The relative stability of silyl ethers under acidic hydrolysis follows the general trend: TMS < TES < TBS < TBDPS < TIPS, highlighting the lability of the TMS group. gelest.com

| Reagent/Condition | Selectivity | Reference |

| Ammonium Acetate (NH₄OAc) | Preferentially removes primary TMS ethers. | nsf.govnih.gov |

| Mild Acidic Conditions (e.g., aqueous THF) | Less hindered silyl groups are removed faster. | gelest.com |

| Fluoride (B91410) Ion Sources (e.g., TBAF, HF) | Generally removes all silyl ethers, but selectivity can be achieved under controlled conditions. | wikipedia.orgharvard.edu |

| Boron Trichloride (BCl₃) | Effective for regioselective deprotection of primary TBDMS ethers, principles applicable to TMS. | nih.govresearchgate.net |

| Trimethylsilyl bromide (TMSBr) in Methanol | Catalytic quantities can achieve chemoselective cleavage of alkyl silyl ethers. | rsc.org |

Elucidation of Reaction Pathways and Mechanisms for Transformations of this compound in Organic Synthesis

A key transformation for protected carbohydrates is their use as glycosyl donors in the formation of glycosidic bonds. This compound, can be converted into a reactive intermediate, for example, by replacing a functional group at the anomeric (C-2) position with a good leaving group. This "activates" the molecule for glycosylation. The stereochemical outcome of such glycosylation reactions is profoundly influenced by the protecting groups on the sugar ring. nih.gov While acyl groups at the C-3 position (adjacent to the anomeric center in fructose) can offer neighboring group participation to direct the formation of 1,2-trans-glycosides, the non-participating nature of silyl ether groups means that other factors will control the stereoselectivity.

The reaction pathways often involve the formation of an oxocarbenium ion intermediate at the anomeric center. The incoming nucleophile (the acceptor alcohol) can then attack from either the α- or β-face, leading to a mixture of anomers. The specific reaction conditions, solvent, and steric bulk of the TMS groups on the fructopyranose ring all play a role in determining the final product ratio. nih.gov

Interconversion Dynamics of Fructopyranose Tautomers and Anomers in Solution Through Derivatization

In solution, D-fructose does not exist as a single structure but as a dynamic equilibrium of at least five different isomers (tautomers): α- and β-fructopyranose, α- and β-fructofuranose, and the open-chain keto form. researchgate.net This process of interconversion is known as mutarotation. researchgate.net In an aqueous environment, the β-fructopyranose form is the most abundant, accounting for approximately 70% of the equilibrium mixture. researchgate.net

The study of this complex equilibrium is challenging because the individual isomers interconvert rapidly. nih.gov Derivatization, such as the complete silylation of all hydroxyl groups, provides a chemical method to "freeze" this equilibrium. When a solution of fructose (B13574) is treated with a silylating agent under conditions that are faster than the rate of interconversion, the relative proportions of the different silylated isomers in the product mixture reflect the initial tautomeric distribution in the solution. researchgate.net

Therefore, the synthesis of this compound, is the result of trapping the α-pyranose tautomer from this mixture. By analyzing the product mixture of a fructose silylation reaction (for example, using gas chromatography), researchers can quantify the amounts of the silylated α-pyranose, β-pyranose, α-furanose, and β-furanose forms, thereby gaining insight into the solution dynamics of the parent carbohydrate. wikipedia.orgresearchgate.net

| Tautomer | Approximate Abundance in D₂O |

| β-fructopyranose | ~70% |

| β-fructofuranose | ~23% |

| α-fructofuranose | ~6% |

| α-fructopyranose | Minor |

| keto-fructose (open chain) | Minor |

Table based on data for D-fructose in solution. researchgate.netsigmaaldrich.com

Computational Chemistry and Theoretical Modeling of A Fructopyranose, Tms

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For A-Fructopyranose, TMS, DFT calculations can elucidate the impact of trimethylsilylation on the molecule's geometry, electronic properties, and thermodynamic stability.

Research Findings:

DFT studies on monosaccharides like glucose and fructose (B13574) have established methodologies for calculating optimized geometries, vibrational frequencies, and electronic properties. redalyc.orgnih.gov For this compound, such calculations would reveal distortions in the pyranose ring structure due to the bulky TMS groups. The replacement of hydroxyl protons with silicon atoms and their associated methyl groups leads to a redistribution of electron density across the molecule.

Key electronic parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov In this compound, the lone pairs of the oxygen atoms contribute significantly to the HOMO, while the LUMO is typically an anti-bonding orbital. The large, electron-donating TMS groups are expected to raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap compared to the parent fructopyranose and thus influencing its reactivity in chemical transformations.

Calculations of the molecular electrostatic potential (MEP) map would highlight the charge distribution, identifying nucleophilic (negative potential) and electrophilic (positive potential) sites. For this compound, the oxygen atoms of the silyl (B83357) ethers would be regions of negative potential, while the silicon atoms and the pyranose ring carbons would be more electropositive.

Table 6.1: Representative DFT-Calculated Properties of a Monosaccharide Core Structure Note: This table presents typical data obtained from DFT calculations on a monosaccharide like glucose or fructose as a proxy to illustrate the type of information generated for this compound. Actual values for the TMS derivative would differ.

| Property | Calculated Value (Representative) | Significance |

| Optimized Bond Length C-C | 1.53 Å | Provides insight into the geometric structure of the pyranose ring. redalyc.org |

| Optimized Bond Length C-O | 1.43 Å | Reflects the covalent bonding within the ether linkages. redalyc.org |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy state for an accepted electron; related to electron affinity. |

| HOMO-LUMO Energy Gap | 7.7 eV | Correlates with chemical stability; a larger gap suggests lower reactivity. nih.gov |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, affecting its interaction with external electric fields. |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations are invaluable for exploring its conformational flexibility and dynamic behavior over time, which are difficult to capture with static models.

Research Findings:

The conformational landscape of carbohydrates is complex due to the flexibility of the pyranose ring and the rotation of exocyclic groups. Experimental studies on per-O-trimethylsilyl derivatives of D-fructose have suggested that the pyranose ring predominantly adopts a chair conformation, specifically the ²C₅(D) chair form for both α and β anomers. uu.nl

MD simulations can map the potential energy surface of this compound, revealing the relative energies of different chair, boat, and skew-boat conformations. These simulations would likely confirm the stability of the chair conformation, as boat and skew-boat forms are generally higher in energy due to steric strain and eclipsing interactions. The bulky TMS groups would create significant energy barriers to ring inversion, making the conformational landscape more rigid compared to the parent fructose.

Simulations in a non-polar solvent, such as chloroform or hexane, would be most relevant for this derivatized sugar. The trajectories from these simulations would show the rotational behavior (dihedral angle distributions) of the C-O-Si-C linkages and the orientation of the TMS groups. This dynamic view provides a more complete understanding of the molecule's shape and how it presents itself for intermolecular interactions.

Table 6.2: Conformational Parameters from MD Simulations of a Pyranose Ring Note: This table illustrates typical conformational data that would be generated from MD simulations. The values are representative for a pyranose ring and highlight the parameters of interest for this compound.

| Parameter | Description | Typical Observation from Simulation |

| Ring Conformation | The overall pucker of the six-membered pyranose ring. | Predominantly occupies the low-energy ²C₅ chair conformation. |

| Dihedral Angle (e.g., O-C-C-O) | Torsional angles that define the ring pucker and substituent orientation. | Fluctuations around values characteristic of the chair conformation (e.g., ~±60°). |

| RMSD from Initial Structure | Root Mean Square Deviation, measures the average atomic displacement. | Low RMSD values would indicate a stable conformation with minimal structural deviation over time. |

| Conformational Energy | The potential energy associated with a given molecular geometry. | The chair conformation would consistently show the lowest potential energy. |

Application of Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Solvation Effects

Hybrid QM/MM methods combine the accuracy of quantum mechanics for a chemically important region of a system with the efficiency of molecular mechanics for the remainder. nih.govnih.gov This approach is particularly well-suited for studying molecules in solution, where the direct interaction between the solute and its immediate solvent shell is critical.

Research Findings:

For this compound, a QM/MM simulation would typically treat the silylated sugar molecule as the QM region, allowing for a detailed description of its electronic structure and how it is perturbed by the surrounding environment. The solvent molecules (e.g., chloroform) would be treated using a classical MM force field. This setup allows for the accurate modeling of solute-solvent interactions, including van der Waals forces and electrostatic interactions, while remaining computationally feasible.

QM/MM studies on D-fructose in aqueous solution have demonstrated how this method can reveal the detailed structure of water molecules around the solute's hydroxyl groups. nih.govscispace.com For this compound, the focus would shift to understanding the solvation structure of a non-polar solute in a non-polar solvent. The simulations would characterize the radial distribution functions (RDFs) between atoms of the TMS groups and solvent molecules, showing how the solvent organizes around the bulky, hydrophobic periphery of the molecule. This provides a microscopic picture of solvation that governs properties like solubility.

Table 6.3: Parameters from a Conceptual QM/MM Simulation of this compound in Chloroform Note: This table is conceptual, illustrating the type of data that a QM/MM simulation would provide to analyze solvation effects.

| Parameter | Description | Expected Finding for this compound |

| QM Region | The part of the system treated with quantum mechanics. | The entire this compound molecule. |

| MM Region | The part of the system treated with molecular mechanics. | A box of chloroform solvent molecules. |

| Solvation Free Energy | The free energy change associated with transferring the solute from vacuum to the solvent. | A negative value, indicating favorable solvation in a non-polar solvent. |

| Radial Distribution Function (g(r)) | The probability of finding a solvent atom at a distance 'r' from a solute atom. | Peaks in the g(r) for chloroform C-H groups around the methyl groups of the TMS moieties would be observed. |

Theoretical Insights into Intramolecular and Intermolecular Interactions and Solvent Effects

Computational methods provide a cohesive framework for understanding how the structure of this compound dictates its interactions. The complete substitution of hydroxyl groups with TMS ethers fundamentally changes the nature of these interactions.

Intramolecular Interactions:

The primary intramolecular interactions in this compound are steric in nature. The bulky trimethylsilyl (B98337) groups create significant steric hindrance, which is a major factor in determining the stable ²C₅ chair conformation. DFT calculations can quantify the strain energies associated with different rotamers of the TMS groups and non-ideal bond angles within the pyranose ring. Unlike its parent compound, this compound lacks intramolecular hydrogen bonds, which simplifies its conformational preferences to be largely governed by the minimization of steric repulsion. uu.nl

Intermolecular Interactions and Solvent Effects:

The intermolecular interactions of this compound are dominated by weak van der Waals forces. Having no hydrogen bond donors or acceptors, it interacts favorably with non-polar and weakly polar organic solvents. MD and QM/MM simulations can model these interactions explicitly. For instance, simulations of fructose in a water-DMSO mixture have shown how solvent molecules arrange to shield parts of the solute, affecting its reactivity. rsc.org Similarly, for this compound in a solvent like chloroform, simulations would show a solvation shell that interacts primarily through dispersion forces with the methyl groups of the TMS moieties. This hydrophobic character explains its high solubility in organic solvents and its volatility, which is exploited in gas chromatography applications. The theoretical models can quantify the strength of these solute-solvent interactions and explain the macroscopic properties of the compound.

Synthetic Utility and Applications of A Fructopyranose, Tms in Complex Carbohydrate Synthesis

A-Fructopyranose, TMS as a Glycosyl Donor or Acceptor in Stereoselective Glycosylation Reactions

The formation of the glycosidic bond is the cornerstone of oligosaccharide synthesis, and controlling the stereochemistry at the anomeric center is a significant challenge. The outcome of a glycosylation reaction is highly dependent on numerous factors, including the nature of the glycosyl donor, the reactivity of the glycosyl acceptor, protecting groups, solvents, and activators. nih.govelsevierpure.comsemanticscholar.org this compound, and its derivatives can be strategically employed as either glycosyl acceptors or precursors to glycosyl donors to influence the stereochemical outcome of these critical reactions.

As a glycosyl acceptor , the anomeric configuration can be stabilized in the form of a trimethylsilyl (B98337) glycoside. beilstein-journals.org For instance, 1-O-TMS-protected monosaccharides have been successfully used as glycosyl acceptors in the synthesis of 1,1'-linked disaccharides. beilstein-journals.orgnih.gov The reactivity of the acceptor alcohol is a decisive factor for the stereoselectivity of the glycosylation. nih.gov By modifying the protecting groups, the reactivity of a carbohydrate acceptor can be fine-tuned to favor a desired stereochemical outcome, such as cis- or trans-glycosylation. nih.gov Glycosylation reactions that involve TMS-glycoside acceptors often necessitate acidic conditions, which places specific demands on the stability of the other protecting groups used in the synthetic strategy. nih.gov

While the fully silylated A-Fructopyranose is not typically a direct glycosyl donor, it serves as a crucial precursor. The TMS group at the anomeric position can be selectively replaced to install a suitable leaving group (e.g., trichloroacetimidate (B1259523), halide, or phosphate), thereby converting the inert protected sugar into a reactive glycosyl donor . The stereoselectivity of the subsequent glycosylation is then profoundly influenced by the remaining protecting groups on the fructopyranose ring. semanticscholar.org For example, non-participating ether-type protecting groups at the C-3 position (equivalent to C-2 in aldopyranoses) are generally used to favor the formation of 1,2-cis-glycosides, although this can sometimes lead to mixtures of anomers. semanticscholar.org Conversely, participating acyl-type groups can provide anchimeric assistance to stereoselectively form 1,2-trans-glycosidic linkages. nih.govfrontiersin.org

The table below summarizes the dual role of TMS-protected fructopyranose in glycosylation.

| Role | Form | Mechanism of Action |

| Glycosyl Acceptor | 1-O-TMS-fructopyranose derivative | The TMS-protected anomeric hydroxyl acts as the nucleophile. The acceptor's reactivity, governed by its protecting group pattern, influences the stereochemical outcome of the reaction. nih.gov |

| Glycosyl Donor Precursor | Per-O-TMS-fructopyranose | The anomeric TMS group is selectively replaced by a leaving group (e.g., halide, imidate). The nature of the remaining protecting groups (participating vs. non-participating) directs the stereoselectivity of the subsequent glycosylation. semanticscholar.org |

Preparative Methodologies for Fructopyranose-Containing Oligosaccharides and Glycoconjugates Utilizing TMS Intermediates

The synthesis of structurally well-defined oligosaccharides and glycoconjugates is essential for advancing the field of glycobiology. sigmaaldrich.com Chemical synthesis provides access to homogeneous samples of these complex molecules, which are often difficult to isolate from natural sources in pure form. nih.gov TMS-protected intermediates like this compound are instrumental in these multi-step synthetic sequences. smolecule.com

One key strategy involves using a TMS-protected fructopyranose derivative as a glycosyl acceptor. For example, the synthesis of α,α-1,1'-linked disaccharides (trehalose analogs) has been achieved by coupling a suitable thioglycoside donor with a TMS-protected α-lactol acceptor. nih.gov This protocol relies on the preparation of TMS-protected lactols with a defined anomeric configuration, which then act as acceptors in glycosylation reactions. nih.gov

The general workflow for synthesizing a fructopyranose-containing disaccharide using a TMS intermediate can be outlined as follows:

Preparation of Acceptor : A partially protected fructopyranose is silylated at the anomeric position to yield a stable 1-O-TMS glycosyl acceptor with a defined stereochemistry. nih.gov

Glycosylation : The TMS-protected fructopyranose acceptor is reacted with an activated glycosyl donor (e.g., a thioglycoside or trichloroacetimidate donor) in the presence of a suitable promoter. nih.gov

Deprotection : Following the successful formation of the glycosidic linkage, the TMS group and other protecting groups are removed to yield the target oligosaccharide.

Utility in the Synthesis of Novel Carbohydrate Analogs and Mimetics with Defined Stereochemistry

Carbohydrate analogs and mimetics are valuable tools for studying carbohydrate-protein interactions and for developing potential therapeutics. mdpi.com These molecules are designed to mimic the structure of natural carbohydrates but possess enhanced chemical and enzymatic stability. This compound serves as a versatile starting material for the synthesis of such analogs, where precise control over stereochemistry is paramount.

The synthesis of C-ketosides, where the anomeric oxygen is replaced by a carbon atom, is a notable application. mdpi.com This modification prevents enzymatic cleavage by glycosidases. This compound can be converted into reactive intermediates that, upon reaction with carbon nucleophiles, lead to the formation of C-glycosidic bonds with a defined stereochemistry at the anomeric center.

Similarly, TMS-protected fructose (B13574) derivatives are used as building blocks for carbocyclic analogs, where the endocyclic oxygen atom of the pyranose ring is replaced with a methylene (B1212753) group. The synthesis of carba-α-L-fructopyranose and related carbacyclic compounds often begins with fructose, utilizing protecting group strategies to manipulate the hydroxyl groups selectively during the construction of the carbocyclic core. researchgate.netresearchgate.net The inert and stable nature of the TMS-protected starting material allows for complex chemical transformations on other parts of the molecule without affecting the protected hydroxyl groups.

Contribution to Regioselective Synthesis of Advanced Carbohydrate Building Blocks

The preparation of partially protected carbohydrates, which can serve as advanced building blocks for oligosaccharide synthesis, often requires tedious multi-step protection and deprotection sequences. sigmaaldrich.comrsc.orgnsf.gov The use of per-O-trimethylsilylated intermediates, such as this compound, provides a streamlined approach to obtaining these valuable compounds through regioselective manipulations. nih.gov

A key strategy is the regioselective deprotection of a uniformly protected sugar. rsc.org For instance, a method has been developed for the selective removal of a primary trimethylsilyl (TMS) group from per-O-TMS protected carbohydrates using ammonium (B1175870) acetate (B1210297) (NH₄OAc). nih.gov When applied to a per-silylated pyranose with a primary hydroxyl group (e.g., at the C-6 position), this reaction yields the corresponding 6-OH derivative in high yield, leaving the other silyl (B83357) ethers intact. nih.gov This 6-OH building block can then be selectively functionalized or used as a glycosyl acceptor in a subsequent reaction.

Another powerful technique is the Regioselective Silyl Exchange Technology (ReSET) . This process involves the treatment of a per-O-TMS protected sugar with acetic acid in a mixture of pyridine (B92270) and acetic anhydride. nih.gov This results in the regioselective exchange of specific TMS groups for acetate protecting groups. By carefully controlling the reaction conditions, such as temperature and the equivalents of acetic acid, different patterns of acetylation can be achieved, providing access to a variety of partially acetylated building blocks from a common silylated precursor. nih.gov

The table below highlights key regioselective methods utilizing TMS intermediates.

| Method | Reagent(s) | Outcome | Application |

| Selective Primary Deprotection | Ammonium Acetate (NH₄OAc) | Removes the TMS group from a primary hydroxyl (e.g., C-6) with high selectivity. nih.gov | Creates a building block with a single free primary alcohol for further elaboration. |

| Regioselective Silyl Exchange (ReSET) | Acetic acid, pyridine, acetic anhydride | Exchanges specific TMS groups for acetate groups. The degree of exchange is controllable. nih.gov | Generates partially acetylated building blocks for use as donors or acceptors. |

These methods demonstrate the significant contribution of this compound and related intermediates to modern carbohydrate chemistry, simplifying the synthesis of complex building blocks and enabling more efficient construction of oligosaccharides and glycoconjugates. rsc.orgnih.gov

Q & A

Q. How can researchers ensure reproducibility in the derivatization of A-Fructopyranose with TMS groups for analytical techniques like GC-MS?

- Methodological Answer : Standardize reaction conditions (temperature, reagent ratios) and validate derivatization efficiency using internal standards. Perform triplicate runs to assess precision and report coefficients of variation (CVs) for retention times and peak areas. Protocols should align with collaborative data repositories to minimize inter-study variability .

Q. What statistical parameters are critical for assessing chromatographic data reliability for TMS-derivatized sugars?

- Methodological Answer : Calculate intraclass correlation coefficients (ICCs) to measure consistency across replicates. Values <0.50 indicate low reliability, necessitating protocol optimization. Report standard deviations (SDs) and CVs for quantitative metrics like peak integration .

Q. How to design experiments to study the stability of A-Fructopyranose-TMS under varying storage conditions?

- Methodological Answer : Use factorial design to test variables (temperature, humidity, time). Include negative controls (non-derivatized samples) and apply ANOVA to identify degradation factors. Pre-register protocols to reduce bias and enhance transparency .

Q. What are the key considerations for preparing tables reporting NMR spectral data of A-Fructopyranose-TMS?

- Methodological Answer : Label tables with Roman numerals, include footnotes for abbreviations, and present chemical shifts (δ) with SDs from triplicate measurements. Follow journal-specific formatting guidelines for numerical precision .

Advanced Research Questions

Q. How should researchers address inter-laboratory variability in quantitative measurements of A-Fructopyranose-TMS derivatives?

- Methodological Answer : Apply mixed-effects regression models to partition variance into study-level (e.g., instrument calibration) and sample-level sources. Use ICCs and CVs to establish reproducibility thresholds, as demonstrated in large-scale TMS variability studies .

Q. What advanced statistical approaches reconcile contradictory findings in isomerization kinetics studies of A-Fructopyranose-TMS?

- Methodological Answer : Conduct meta-analyses adjusting for covariates (e.g., derivatization efficiency). Use mixed-effects models to differentiate methodological vs. biological variability, referencing frameworks from neurostimulation research .

Q. How can machine learning optimize derivatization conditions for A-Fructopyranose-TMS?

- Methodological Answer : Train regression models on historical reaction data (solvent polarity, catalyst load) to predict yields. Validate models through cross-study comparisons and align with collaborative database standards .

Q. What methodologies resolve discrepancies between theoretical and observed NMR spectra of A-Fructopyranose-TMS?

- Methodological Answer : Compare experimental data with density functional theory (DFT)-predicted shifts. Use Bland-Altman plots to identify systematic biases and recalibrate referencing protocols without data manipulation .

Data Presentation and Collaboration

Q. How to structure collaborative datasets for A-Fructopyranose-TMS research to enhance cross-study comparability?

Q. What are best practices for integrating multi-modal data (e.g., NMR, GC-MS) in A-Fructopyranose-TMS studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.